

Synthesis and Properties of 2,3-Dibromophenol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromophenol

CAS No.: 28514-45-6

Cat. No.: B1630417

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Executive Summary

2,3-Dibromophenol (CAS: 57383-80-9) is a specialized halogenated aromatic intermediate critical for the synthesis of regioselective pharmaceutical scaffolds, particularly functionalized benzofurans and indole derivatives.[1] Unlike its symmetric isomers (e.g., 2,6- or 3,5-dibromophenol), the 2,3-isomer cannot be synthesized via direct bromination of phenol due to the directing effects of the hydroxyl group. This guide outlines the definitive synthetic routes, physicochemical properties, and handling protocols required for high-purity production in a research setting.

Part 1: Chemical Identity & Physicochemical Properties[2]

The 2,3-substitution pattern creates a unique steric and electronic environment, distinguishing this isomer from the more common 2,4- and 2,6-derivatives.

Table 1: Key Physicochemical Constants

Property	Value	Notes
CAS Number	57383-80-9	Distinct from 2,6-isomer (608-33-3)
Molecular Formula	C ₆ H ₄ Br ₂ O	
Molecular Weight	251.90 g/mol	
Appearance	Off-white to pale yellow solid	Darkens upon oxidation/light exposure
Melting Point	68–69 °C	Diagnostic purity indicator [1]
Boiling Point	~252 °C (Predicted)	Decomposes at high temp
Acidity (pKa)	~7.47	More acidic than phenol (pKa 9.[2]95) due to -I effect of Br
Solubility	Soluble in EtOH, Et ₂ O, CHCl ₃	Sparingly soluble in water

Spectral Fingerprint (NMR Prediction)

Correct structural assignment relies on analyzing the coupling constants of the three aromatic protons (H-4, H-5, H-6).

- H-4 (Doublet/dd): Ortho to Br(3). Deshielded by inductive effect.
- H-5 (Triplet/dd): Meta to both Br and OH. Typically the most shielded aromatic proton.
- H-6 (Doublet/dd): Ortho to OH.
- Coupling:

Part 2: Synthesis Strategies

The Challenge of Regioselectivity

Direct bromination of phenol yields a mixture of ortho- and para-substituted products (2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol). The hydroxyl group is a strong ortho, para-director, making it chemically impossible to selectively place a bromine atom at the meta (3-) position relative to the hydroxyl via direct electrophilic aromatic substitution.

Validated Synthetic Routes

Route A: The Sandmeyer Reaction (Recommended)

This is the industry-standard approach for laboratory-scale synthesis. It utilizes 2,3-dibromoaniline as the starting material, which is converted to the phenol via a diazonium salt intermediate.^[1]

Reaction Scheme: 2,3-Dibromoaniline

[Diazonium Salt]

2,3-Dibromophenol

Route B: Demethylation of 2,3-Dibromoanisole

If 2,3-dibromoanisole is available, demethylation using Boron Tribromide () is a high-yielding alternative.

- Reagent:

in

at -78 °C to RT.

- Yield: Typically >90%.^{[3][4]}
- Note: Requires strict anhydrous conditions.

Part 3: Detailed Experimental Protocol (Sandmeyer Route)

This protocol is adapted for the synthesis of ~5-10g of product.

Reagents & Equipment[1][5][6]

- Precursor: 2,3-Dibromoaniline (10 mmol, ~2.51 g)
- Acid: Sulfuric Acid (), conc. and 35% aq. solution
- Diazotization: Sodium Nitrite (), 2.5 M aq. solution
- Solvent: Water, Ethyl Acetate (for extraction)
- Glassware: 3-neck round bottom flask, thermometer, addition funnel, reflux condenser.

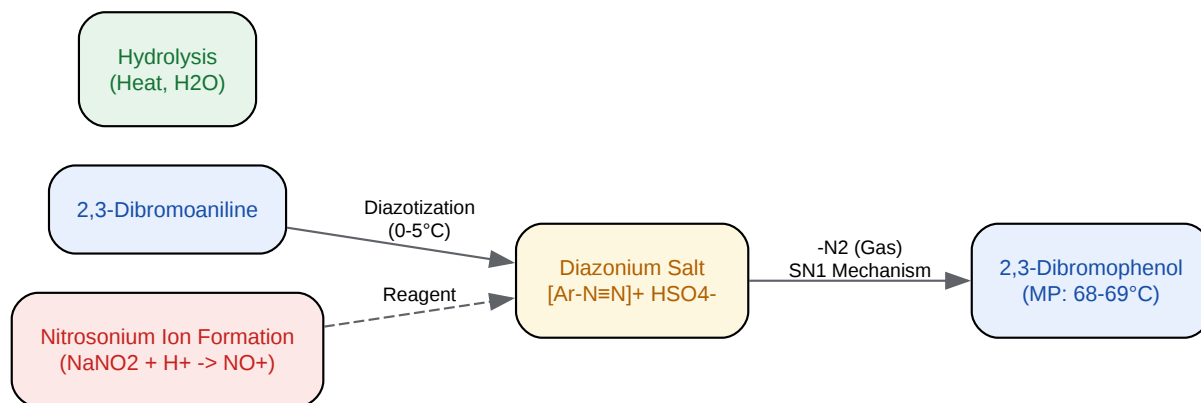
Step-by-Step Methodology

- Preparation of Amine Sulfate:
 - In a 100 mL 3-neck flask, suspend 2,3-dibromoaniline (2.51 g) in water (10 mL).
 - Cautiously add concentrated (2 mL) dropwise with stirring. The amine will dissolve/suspend as the sulfate salt.
 - Cool the mixture to 0–5 °C using an ice/salt bath. Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition.
- Diazotization:
 - Add the solution (1.1 eq, 11 mmol) dropwise over 20 minutes.
 - Maintain internal temperature < 5 °C.[1][5][6]
 - Stir for an additional 30 minutes at 0 °C. The solution should become clear or pale yellow.
- Hydrolysis (The "Sandmeyer" Step):

- Prepare a separate flask with 20 mL of 35%
and heat it to 100–110 °C (gentle reflux).
- Slowly add the cold diazonium solution dropwise into the hot acid.
- Observation: Nitrogen gas () will evolve vigorously.
- Continue heating for 15–20 minutes after addition is complete to ensure full conversion.
- Isolation & Purification:
 - Cool the mixture to room temperature. The product may precipitate as an oil or solid.
 - Steam Distillation: For high purity, steam distill the mixture. **2,3-Dibromophenol** is volatile with steam.
 - Extraction: Alternatively, extract the reaction mixture with Ethyl Acetate (3 x 30 mL).
 - Wash organic layer with brine, dry over
, and concentrate in vacuo.
 - Recrystallization: Recrystallize from dilute ethanol or petroleum ether to yield colorless needles (MP: 68–69 °C).

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate stability.



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Figure 1: Mechanistic pathway for the conversion of 2,3-dibromoaniline to **2,3-dibromophenol** via diazonium hydrolysis.

Part 5: Applications in Drug Development

2,3-Dibromophenol is rarely an end-product; it is a high-value scaffold for constructing fused heterocyclic systems.

Synthesis of 6,7-Disubstituted Benzofurans

The **2,3-dibromophenol** motif allows for sequential functionalization.

- O-Alkylation: Reaction with bromoacetaldehyde diethyl acetal.[3]
- Cyclization: Acid-mediated cyclization yields 6,7-dibromobenzofuran.
- Utility: This scaffold is crucial for developing multitarget drugs where the 7-position substitution modulates metabolic stability.

Marine Natural Product Analogues

Bromophenols are abundant in marine hemichordates (e.g., *Balanoglossus*). **2,3-Dibromophenol** derivatives exhibit:

- Antibiotic activity: Against Gram-positive bacteria.

- Enzyme Inhibition: Potential inhibition of -glucosidase and carbonic anhydrase enzymes [2].

Part 6: Safety & Handling (MSDS Summary)

Hazard Class: Corrosive, Toxic.

Hazard	Precaution
Skin Contact	Causes severe burns. Phenols penetrate skin rapidly. Action: Wash with PEG-300 or copious water immediately.
Inhalation	Respiratory irritant. Use only in a fume hood.
Reactivity	Incompatible with strong oxidizing agents and acid chlorides.
Storage	Store under inert gas () in a refrigerator. Light sensitive.

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